molecular formula C28H38O19 B1655940 Beta-gentiobiose octaacetate CAS No. 4613-78-9

Beta-gentiobiose octaacetate

Cat. No.: B1655940
CAS No.: 4613-78-9
M. Wt: 678.6 g/mol
InChI Key: GNTLGGDVHFXGLI-UHFFFAOYSA-N
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Description

Beta-gentiobiose octaacetate is a chemical compound derived from gentiobiose, a disaccharide composed of two glucose molecules linked by a beta (1→6) glycosidic bond. The octaacetate form is achieved by acetylating all hydroxyl groups on the gentiobiose molecule, resulting in a compound with the molecular formula C28H38O19 and a molecular weight of 678.59 g/mol . This compound is known for its applications in various scientific research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of beta-gentiobiose octaacetate typically involves the acetylation of gentiobiose. One common method includes the use of acetic anhydride and sodium acetate as reagents. The process begins with the preparation of gentiobiose, which is then acetylated by heating with acetic anhydride in the presence of sodium acetate. The reaction mixture is then cooled, and the product is purified through recrystallization from methanol .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors for the acetylation reaction, followed by filtration and recrystallization to obtain the pure product. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: Beta-gentiobiose octaacetate undergoes various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed to yield gentiobiose and acetic acid.

    Substitution Reactions: The acetyl groups can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The glucose units in the compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the acetylated form.

Common Reagents and Conditions:

    Hydrolysis: Typically performed in acidic or basic conditions using water or aqueous solutions.

    Substitution: Reagents such as hydroxylamine or hydrazine can be used to replace acetyl groups.

    Oxidation and Reduction: Strong oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.

Major Products:

    Hydrolysis: Gentiobiose and acetic acid.

    Substitution: Various substituted gentiobiose derivatives depending on the reagent used.

    Oxidation and Reduction: Oxidized or reduced forms of gentiobiose derivatives.

Scientific Research Applications

Beta-gentiobiose octaacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of beta-gentiobiose octaacetate primarily involves its interaction with biological molecules. As an acetylated disaccharide, it can mimic natural carbohydrate structures and interact with carbohydrate-binding proteins, such as lectins. These interactions can influence various biological processes, including cell signaling and immune responses. The compound’s antitumor activity is thought to be related to its ability to inhibit specific pathways involved in tumor cell proliferation .

Comparison with Similar Compounds

    Gentiobiose: The non-acetylated form of beta-gentiobiose octaacetate.

    Cellobiose octaacetate: Another acetylated disaccharide, but with a beta (1→4) linkage between glucose units.

    Maltose octaacetate: An acetylated disaccharide with an alpha (1→4) linkage.

Uniqueness: this compound is unique due to its beta (1→6) linkage and complete acetylation, which confer distinct chemical properties and biological activities. Compared to other acetylated disaccharides, it has a different spatial arrangement and reactivity, making it valuable for specific research applications .

Properties

IUPAC Name

[3,4,5-triacetyloxy-6-[(3,4,5,6-tetraacetyloxyoxan-2-yl)methoxy]oxan-2-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38O19/c1-11(29)37-9-19-21(39-12(2)30)23(41-14(4)32)25(43-16(6)34)27(46-19)38-10-20-22(40-13(3)31)24(42-15(5)33)26(44-17(7)35)28(47-20)45-18(8)36/h19-28H,9-10H2,1-8H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNTLGGDVHFXGLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38O19
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40277330
Record name 1,2,3,4-Tetra-O-acetyl-6-O-(2,3,4,6-tetra-O-acetylhexopyranosyl)hexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40277330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

678.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49587-35-1, 29873-67-4
Record name NSC231325
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231325
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC1689
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1689
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2,3,4-Tetra-O-acetyl-6-O-(2,3,4,6-tetra-O-acetylhexopyranosyl)hexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40277330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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